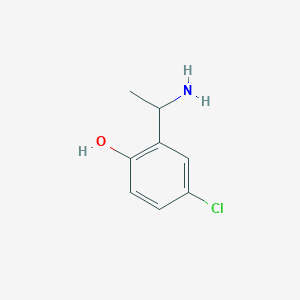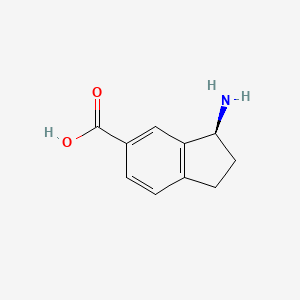-1H-pyrazol-3-yl]methyl})amine CAS No. 1856089-19-4](/img/structure/B11745028.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“(1-乙基-5-氟-3-甲基-1H-吡唑-4-基)甲基胺”是一种复杂的含有多个吡唑环的有机分子,这些吡唑环被氟乙基和甲基取代。
准备方法
合成路线和反应条件
“(1-乙基-5-氟-3-甲基-1H-吡唑-4-基)甲基胺”的合成通常涉及多步有机反应。第一步通常包括通过肼与 1,3-二酮的环化反应形成吡唑环。后续步骤涉及通过亲核取代反应引入氟乙基和甲基。反应条件通常需要使用极性非质子溶剂,如二甲基甲酰胺 (DMF) 和催化剂,如碳酸钾 (K2CO3),以促进取代反应。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器来提高反应效率,以及实施绿色化学原理以减少对环境的影响。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在甲基处,导致形成相应的酮或羧酸。
还原: 还原反应可以在氟乙基上进行,可能将其转化为乙基。
取代: 该化合物容易发生亲核取代反应,特别是在氟乙基位置,其中氟原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用还原剂,如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在碱性条件下可以使用叠氮化钠 (NaN3) 或硫醇 (R-SH) 等亲核试剂。
主要产物
氧化: 形成酮或羧酸。
还原: 转化为乙基取代的衍生物。
取代: 形成叠氮化物或硫醇取代的衍生物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建单元。其独特的结构允许进行各种功能化,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,由于该化合物能够进行特定的化学反应,因此可以将其用作探针来研究酶相互作用。其氟化基团在使用正电子发射断层扫描 (PET) 等技术进行成像研究中也很有用。
医学
该化合物在药物化学领域具有开发新药的潜力。其结构表明它可以与酶或受体等生物靶点相互作用,使其成为药物发现工作中的候选药物。
工业
在工业领域,该化合物可用于生产特种化学品或作为农用化学品和聚合物的合成中的中间体。
作用机制
“(1-乙基-5-氟-3-甲基-1H-吡唑-4-基)甲基胺”的作用机制涉及它与酶或受体等分子靶点的相互作用。氟乙基和甲基可以通过疏水相互作用增强结合亲和力,而吡唑环可以参与氢键或 π-π 堆积相互作用。这些相互作用可以调节靶蛋白的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- (1-乙基-3-甲基-1H-吡唑-4-基)甲基-1H-吡唑-3-基]甲基})胺
- (1-乙基-5-氯-3-甲基-1H-吡唑-4-基)甲基-1H-吡唑-3-基]甲基})胺
独特性
“(1-乙基-5-氟-3-甲基-1H-吡唑-4-基)甲基胺”中氟乙基的存在将其与类似化合物区分开来。氟原子可以显着改变化合物的电子性质,增强其反应性和结合亲和力。这使得该化合物在需要高特异性和效力的应用中特别有价值。
属性
CAS 编号 |
1856089-19-4 |
|---|---|
分子式 |
C13H19F2N5 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-3-20-13(15)12(10(2)17-20)9-16-8-11-4-6-19(18-11)7-5-14/h4,6,16H,3,5,7-9H2,1-2H3 |
InChI 键 |
SAZNQFOIROPXQC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)CNCC2=NN(C=C2)CCF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744950.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744952.png)

![4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11744967.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745000.png)

![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)


![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11745044.png)
